4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid
Description
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid is a complex organic compound characterized by the presence of a pyrrolidine ring, a methyl group, and an azo linkage. This compound is notable for its unique structural features, which include multiple aromatic rings and a sulfonic acid group. These characteristics make it a subject of interest in various fields of scientific research.
Properties
CAS No. |
38233-66-8 |
|---|---|
Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[(3-methyl-4-pyrrolidin-1-ylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O3S/c1-13-12-15(6-9-17(13)20-10-2-3-11-20)19-18-14-4-7-16(8-5-14)24(21,22)23/h4-9,12H,2-3,10-11H2,1H3,(H,21,22,23) |
InChI Key |
GZGPWLMGYIJBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Azo Coupling Reaction: The azo linkage is formed by coupling a diazonium salt with an aromatic amine. This reaction is usually carried out under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity, leading to downstream signaling effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonic acid
- 4-((3-Methylphenyl)azo)benzenesulfonic acid
- 4-((4-(1-Pyrrolidinyl)phenyl)azo)benzenesulfonic acid
Uniqueness
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid is unique due to the presence of the pyrrolidine ring and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid, also known by its CAS number 38233-66-8, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
The molecular formula of 4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid is , with a molecular weight of approximately 345.42 g/mol. The compound is characterized by a sulfonic acid group, which enhances its solubility and potential bioactivity in physiological environments.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.42 g/mol |
| Density | 1.34 g/cm³ |
| LogP | 5.403 |
| PSA | 90.71 |
Synthesis
The synthesis of this compound typically involves azo coupling reactions, where an amine reacts with a diazonium salt. The presence of the pyrrolidine moiety suggests that the compound may exhibit unique interactions with biological targets, potentially enhancing its pharmacological profile.
Cytotoxicity
In vitro studies assessing cytotoxicity have become crucial in evaluating the safety and efficacy of new compounds. Preliminary assessments using various cell lines could provide insights into the potential therapeutic applications of this compound.
Case Studies
- Antifungal Activity : A study on related compounds demonstrated that modifications at the para position of the phenyl moiety significantly influenced antifungal activity against Candida albicans and Candida parapsilosis . The findings suggest that structural variations can enhance biological efficacy.
- Pharmacokinetics : Research involving related benzenesulfonic acids has highlighted the importance of understanding the pharmacokinetic profiles of these compounds. Studies utilizing animal models have shown how different routes of administration affect absorption and metabolism, which is critical for determining therapeutic dosages.
Research Findings
Emerging research indicates that compounds with similar structures to 4-((3-Methyl-4-(1-pyrrolidinyl)phenyl)azo)benzenesulfonic acid could exhibit significant biological activities due to their ability to interact with key enzymes and receptors in biological systems. For example:
- Enzyme Inhibition : Compounds in this class may act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in disease states such as cancer or infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
